molecular formula C33H32N2O8 B613382 Fmoc-Lys(Mca)-OH CAS No. 386213-32-7

Fmoc-Lys(Mca)-OH

Cat. No.: B613382
CAS No.: 386213-32-7
M. Wt: 584.63
InChI Key: BWJJONDPLYEAMC-NDEPHWFRSA-N
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Description

Fmoc-Lys(Mca)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine-(7-methoxycoumarin-4-yl)-acetyl, is a compound used in peptide synthesis and fluorescence-based assays. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and proteins. The compound is particularly valuable in the study of protease activity due to its fluorescent properties.

Mechanism of Action

Target of Action

Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are therefore proteases, which are enzymes that break down proteins and peptides.

Mode of Action

This compound interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific protease being studied. By acting as a substrate in protease activity assays, this compound can help elucidate the function of these enzymes in various biochemical pathways .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Mca)-OH plays a significant role in biochemical reactions, particularly in the context of protease activity assays . It is often utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates . The this compound interacts with various biomolecules, including enzymes like matrix metalloproteinases (MMPs) . These interactions are crucial for the stability of the triple-helix structure in the peptide substrates .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role in protease activity assays . It influences cell function by participating in the hydrolysis process, which is a critical part of cellular metabolism . The presence of this compound can affect the rate of hydrolysis, thereby influencing the overall protease activity within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, in the context of FRET peptide substrates, this compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This incorporation allows this compound to participate in the hydrolysis process, thereby influencing the activity of proteases like MMPs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the stability of the triple-helix structure in FRET peptide substrates can be influenced by the presence of this compound . Over time, this can affect the rate of hydrolysis and the overall protease activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which play a crucial role in the hydrolysis process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Mca)-OH typically involves the protection of the lysine amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The (7-methoxycoumarin-4-yl)-acetyl (Mca) group is then attached to the lysine side chain. This process can be achieved through solid-phase peptide synthesis (SPPS) protocols, which allow for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Mca)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and proteins with specific sequences and fluorescent properties, useful for various biochemical assays .

Scientific Research Applications

Chemistry

Fmoc-Lys(Mca)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. Its fluorescent properties make it valuable in studying peptide interactions and conformations .

Biology

In biological research, this compound is used to study protease activity through fluorescence resonance energy transfer (FRET) assays. It helps in understanding enzyme kinetics and substrate specificity .

Medicine

The compound is used in the development of diagnostic tools and therapeutic agents. Its ability to fluoresce upon cleavage by proteases makes it useful in imaging and monitoring disease progression .

Industry

This compound is employed in the production of peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels provide a biocompatible scaffold for cell growth and proliferation .

Comparison with Similar Compounds

Biological Activity

Fmoc-Lys(Mca)-OH, a derivative of lysine with a fluorescing 7-methoxycoumarin-4-acetic acid (Mca) moiety, is primarily utilized in peptide synthesis and as a fluorescent probe in biochemical applications. This article examines its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features:

  • Fmoc Group : A protective group that stabilizes the amino acid during synthesis.
  • Lysine Backbone : Provides basic properties and facilitates interactions with other biomolecules.
  • Mca Fluorophore : Emits fluorescence at 405 nm when excited at 340 nm, making it useful for imaging and tracking in biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

  • Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry to build peptide chains on a solid support.
  • Coupling Reactions : this compound is coupled to other amino acids or peptide sequences using reagents like HBTU and DIEA to activate the carboxyl group of the amino acid .
  • Deprotection Steps : Removal of the Fmoc group is achieved with bases such as DBU or TFA, allowing for subsequent reactions or cleavage from the resin support .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been incorporated into peptide sequences that demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain peptides containing this compound can achieve minimum inhibitory concentrations (MIC) comparable to existing antimicrobial agents .

Fluorescent Probes in Cellular Imaging

This compound's fluorescent properties allow it to be used as a probe in cellular imaging:

  • Application in Peptide Ligation : It has been utilized for the synthesis of luminescent proteins through native chemical ligation, enabling visualization of protein interactions in live cells .
  • Fluorescence Resonance Energy Transfer (FRET) : When paired with quenching groups like Dabcyl, it serves as a FRET donor, facilitating studies on protein conformational changes and interactions .

Case Studies

  • Antimicrobial Peptide Development : A study focused on synthesizing antimicrobial peptides incorporating this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The peptides were designed to exploit the membrane-disruptive mechanisms typical of cationic antimicrobial peptides .
  • Imaging Applications : In another study, this compound was used to label peptides involved in membrane protein research. The fluorescence emitted allowed for real-time tracking of peptide interactions within cellular membranes, demonstrating its utility in understanding membrane dynamics and protein function .

Research Findings Summary

StudyFocusFindings
Antimicrobial ActivityDemonstrated MIC values comparable to known antibiotics against Gram-positive bacteria.
Fluorescent ProbesSuccessfully used in peptide ligation for imaging applications; stable under HF cleavage conditions.
Protein LabelingEnabled tracking of protein interactions through fluorescence; effective in cellular environments.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?

A1: this compound stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.